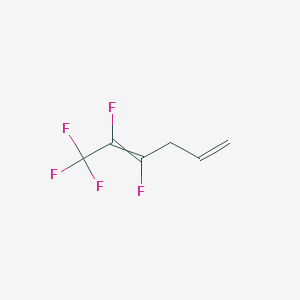

4,5,6,6,6-Pentafluorohexa-1,4-diene

Description

Significance of Organofluorine Compounds in Contemporary Chemical Research

The introduction of fluorine can also modulate a compound's physicochemical properties, such as lipophilicity and basicity (pKa). tandfonline.com These modifications can lead to improved bioavailability and better membrane permeability of drug candidates. tandfonline.commdpi.com Consequently, an estimated 20% of all pharmaceuticals contain fluorine, including several top-selling drugs. wikipedia.org Beyond pharmaceuticals, organofluorine compounds are crucial in agrochemicals and advanced materials like fluoropolymers, which are valued for their high thermal stability and chemical resistance. numberanalytics.comwikipedia.org

Table 1: Impact of Fluorine Substitution on Molecular Properties

| Property | Effect of Fluorination | Rationale |

|---|---|---|

| Metabolic Stability | Generally Increased | Strong C-F bond resists enzymatic cleavage. nih.govnih.gov |

| Lipophilicity | Can Increase or Decrease | Context-dependent, but often increases, aiding membrane transport. numberanalytics.comnih.gov |

| Binding Affinity | Can be Enhanced | Fluorine can participate in favorable interactions with protein targets. tandfonline.com |

| Acidity/Basicity (pKa) | Alters Electronic Properties | The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic protons or reduce the basicity of amines. tandfonline.com |

Strategic Importance of Fluorinated Dienes as Synthetic Intermediates

Dienes are fundamental building blocks in organic synthesis, renowned for their participation in a wide array of reactions, most notably cycloadditions like the Diels-Alder reaction. numberanalytics.com Fluorinated dienes, such as 4,5,6,6,6-Pentafluorohexa-1,4-diene, combine the versatile reactivity of the diene motif with the unique properties of organofluorine compounds. This makes them highly valuable synthetic intermediates for constructing complex, fluorinated molecules. rsc.org

The 1,4-diene structure is a "skipped" diene, where the double bonds are separated by a methylene (B1212753) group. nih.gov Electrophilic additions to conjugated dienes can proceed via 1,2- or 1,4-addition pathways, leading to different products. masterorganicchemistry.comlibretexts.org This reactivity is dictated by the formation of a resonance-stabilized allylic carbocation intermediate. libretexts.orglibretexts.org In a fluorinated diene, the electron-withdrawing fluorine atoms can significantly influence the stability and reactivity of these intermediates, potentially directing the outcome of addition reactions.

The synthesis of fluorinated dienes is an active area of research, with methods including the hydrofluorination of enynes and the coupling of pre-functionalized vinyl fluorides. rsc.org These dienes serve as crucial precursors for creating fluorinated analogues of bioactive lipids and other complex natural products. rsc.orgmdpi.com

Table 2: General Reactions of Diene Systems

| Reaction Type | Description | Significance |

|---|---|---|

| Electrophilic Addition | Addition of electrophiles (e.g., HBr) across the double bonds. Can result in 1,2- or 1,4-adducts. masterorganicchemistry.comlibretexts.org | Creates functionalized alkenes. The regioselectivity is key. |

| Cycloaddition (e.g., Diels-Alder) | A [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. numberanalytics.com | A powerful tool for constructing cyclic systems with high stereocontrol. |

| Metathesis | Olefin metathesis reactions can be used to form or modify dienes. mdpi.com | Allows for the construction of complex olefinic structures. |

| Hydroboration/Oxidation | Adds a boron species and subsequently an alcohol across a double bond. | A method for the anti-Markovnikov hydration of alkenes. |

Overview of Research Trajectories for Novel Fluorinated Architectures

The development of novel fluorinated architectures is a dynamic field in chemical research. A primary focus is on the invention of new, selective, and efficient fluorination methods. mdpi.com This includes the use of visible-light-mediated reactions and hypervalent iodine reagents to introduce fluorine under mild conditions. nih.govmdpi.com These advancements allow chemists to incorporate fluorine into complex molecules at late stages of a synthesis, which is highly valuable in drug discovery.

Another significant research trajectory is the design and synthesis of new fluorinated building blocks. nih.govnist.gov Compounds like this compound represent scaffolds that can be elaborated into more complex structures. Researchers are exploring how the strategic placement of fluorine atoms and groups like trifluoromethyl (CF3) can be used to fine-tune the properties of materials and bioactive molecules. nih.gov

Furthermore, there is growing interest in creating advanced fluorinated materials, such as fluoropolymers and fluorinated surfactants, for a range of applications. numberanalytics.comacs.org The unique properties conferred by fluorine, including thermal stability and altered surface tension, are being leveraged to develop next-generation polymers, liquid crystals, and other materials for high-tech applications. wikipedia.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

4,5,6,6,6-pentafluorohexa-1,4-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F5/c1-2-3-4(7)5(8)6(9,10)11/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOOHISQINKOYHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(=C(C(F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60409313 | |

| Record name | 4,5,6,6,6-pentafluorohexa-1,4-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60409313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1730-22-9 | |

| Record name | 4,5,6,6,6-pentafluorohexa-1,4-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60409313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 4,5,6,6,6 Pentafluorohexa 1,4 Diene

Cycloaddition Reactions Involving Fluorinated Dienes

Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic molecules. wikipedia.org The electronic properties of fluorinated dienes, such as 4,5,6,6,6-Pentafluorohexa-1,4-diene, significantly influence their behavior in these transformations. The presence of fluorine atoms generally renders the diene electron-poor, which dictates its role and reactivity in cycloaddition reactions. wikipedia.org

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.org In a typical reaction, an electron-rich diene reacts with an electron-poor alkene (dienophile). masterorganicchemistry.com Given the electron-withdrawing nature of its pentafluoroethyl group, this compound is an electron-deficient diene. Consequently, it would be expected to react most readily with electron-rich dienophiles, a characteristic of inverse-electron-demand Diels-Alder reactions. However, it can still potentially react as a diene in a normal-demand Diels-Alder reaction if paired with a sufficiently electron-poor dienophile, although likely requiring harsh reaction conditions. libretexts.org

The Diels-Alder reaction is known for its high degree of stereospecificity, where the stereochemistry of the reactants is preserved in the product. libretexts.org

The Endo Rule : In reactions involving cyclic dienes, the "endo" product is often the kinetically favored product. youtube.com This preference is attributed to secondary orbital interactions between the substituents on the dienophile and the developing pi system of the diene in the transition state. youtube.com For an acyclic diene like this compound, the concepts of endo and exo are still relevant in describing the orientation of dienophile substituents relative to the diene backbone.

Reactant Stereochemistry : The cis or trans geometry of substituents on the dienophile is retained in the cyclohexene (B86901) product. chemistrysteps.com Similarly, the configuration of substituents on the terminal carbons of the diene is preserved in the adduct. libretexts.org

For example, in the Diels-Alder reaction of β-fluoro-β-nitrostyrenes with cyclopentadiene, a mixture of exo and endo isomers is typically formed, with the relative ratio being influenced by the specific substituents and reaction conditions. beilstein-journals.org

Table 1: Stereochemical Outcomes in the Diels-Alder Reaction of (Z)-β-Fluoro-β-nitrostyrenes with Cyclopentadiene beilstein-journals.org Reaction conducted in o-xylene (B151617) at 110 °C.

| Dienophile (Ar group) | Product Yield (%) | Exo:Endo Ratio |

| Phenyl | 97 | 68:32 |

| 4-Methylphenyl | 95 | 71:29 |

| 4-Methoxyphenyl | 96 | 73:27 |

| 4-Chlorophenyl | 95 | 65:35 |

| 2-Chlorophenyl | 90 | 58:42 |

The outcome of a Diels-Alder reaction can be governed by either kinetic or thermodynamic control. masterorganicchemistry.com

Kinetic Control : At lower temperatures, reactions are typically irreversible, and the major product is the one that forms the fastest (the kinetic product), which is the one formed via the lowest energy transition state. pressbooks.pubwikipedia.org For many Diels-Alder reactions, the endo adduct is the kinetic product. youtube.comwikipedia.org

Thermodynamic Control : At higher temperatures, the cycloaddition can become reversible (a retro-Diels-Alder reaction). masterorganicchemistry.com Under these conditions, an equilibrium is established, and the major product is the most stable one (the thermodynamic product). pressbooks.pub The exo adduct is often more thermodynamically stable due to reduced steric hindrance. wikipedia.org

A clear example of this dichotomy is seen in the reaction of bis-furyl dienes with hexafluoro-2-butyne. At room temperature, the reaction is under kinetic control and yields a "pincer" adduct. rsc.org When heated, this adduct can rearrange to the more stable "domino" adduct, the thermodynamic product. rsc.org This demonstrates that the initial, faster-forming product is not always the most stable one. rsc.org

Table 2: Kinetic vs. Thermodynamic Product Formation wikipedia.orgrsc.org

| Reaction | Conditions | Control Type | Major Product | Rationale |

| Cyclopentadiene + Furan | Room Temperature | Kinetic | Endo isomer | Lower activation energy due to secondary orbital overlap. wikipedia.org |

| Cyclopentadiene + Furan | 81 °C, long reaction time | Thermodynamic | Exo isomer | Greater thermodynamic stability (less steric hindrance). wikipedia.org |

| Bis-furyl diene + Hexafluoro-2-butyne | Room Temperature | Kinetic | "Pincer" adduct | Lower activation energy transition state. rsc.org |

| Bis-furyl diene + Hexafluoro-2-butyne | 140 °C | Thermodynamic | "Domino" adduct | Greater thermodynamic stability. rsc.org |

Both electronic and steric factors play a crucial role in the rate and feasibility of Diels-Alder reactions.

Electronic Factors : A standard Diels-Alder reaction is facilitated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. masterorganicchemistry.comlibretexts.org For an electron-poor diene like this compound, the reverse is true. Its reactivity would be enhanced with dienophiles bearing electron-donating groups (e.g., vinyl ethers). The strong electron-withdrawing effect of the pentafluoroethyl group significantly lowers the energy of the diene's molecular orbitals. wikipedia.org

Steric Factors : The diene must be able to adopt an s-cis conformation for the reaction to occur. chemistrysteps.com Severe steric hindrance can make this conformation highly strained or inaccessible, thus inhibiting the reaction. libretexts.org For this compound, rotation around the central C4-C5 single bond to achieve the necessary s-cis conformation would be required. The bulky -CF(CF3)2 group could introduce steric hindrance, potentially slowing the reaction rate compared to less substituted dienes.

The Inverse Electron Demand Diels-Alder (IEDDA) reaction occurs between an electron-poor diene and an electron-rich dienophile. wikipedia.org This is the most probable mode of reactivity for this compound due to its electron-deficient nature imparted by the fluorine atoms. wikipedia.orgnih.gov In this scenario, the reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. wikipedia.org The electron-withdrawing groups on the diene lower its LUMO energy, facilitating a more favorable interaction with the HOMO of an electron-rich dienophile like a vinyl ether or an enamine. wikipedia.orgorganic-chemistry.org This type of reaction is a powerful method for synthesizing heterocyclic compounds if heteroatoms are involved. wikipedia.org

The hetero-Diels-Alder reaction is a variation where either the diene or the dienophile contains a heteroatom (e.g., nitrogen or oxygen), leading to the formation of heterocyclic rings. wikipedia.orgorganic-chemistry.org Given its electron-poor character, this compound would be expected to react with electron-rich heterodienophiles.

Alternatively, fluorinated compounds can act as the dienophile component. For instance, perfluorinated thioketones, generated in situ, readily undergo Diels-Alder reactions with various dienes to form sulfur-containing heterocycles in good yields. rsc.org Similarly, reactions involving 1-oxa-1,3-butadienes (heterodienes) with electron-rich alkenes proceed via an inverse-electron-demand pathway to synthesize dihydropyrans, which are key structural motifs in many natural products. researchgate.net The principles of these reactions suggest that this compound could be a viable partner in hetero-Diels-Alder reactions, provided a suitable electron-rich heterodienophile or heterodiene is used.

Diels-Alder Reactions with this compound as Diene Component

Radical-Mediated Transformations of Fluorinated Dienes

Radical-mediated reactions are a cornerstone of modern synthetic chemistry, enabling the formation of complex molecular architectures through the generation and reaction of highly reactive radical intermediates. mdpi.com These transformations are particularly valuable for the functionalization of unsaturated systems like dienes.

Difunctionalization via Radical Addition and Cyclization

The difunctionalization of dienes through a sequence of radical addition and cyclization is a powerful strategy for the one-pot construction of cyclic molecules with two new functional groups. mdpi.com This process is initiated by the addition of a radical species to one of the double bonds of the diene. The resulting radical intermediate can then undergo an intramolecular cyclization, forming a new ring system. The final step involves the quenching of the cyclized radical to introduce the second functional group. mdpi.comnih.gov

Despite the synthetic utility of this methodology, a review of the scientific literature reveals no specific studies on the difunctionalization of this compound via radical addition and cyclization. Research in this area has focused on other diene and enyne systems. mdpi.comwikipedia.orgbeilstein-journals.orgorganic-chemistry.org

Perfluoroalkylation Reactions

Perfluoroalkylation introduces perfluoroalkyl groups (such as -CF3) into organic molecules, a modification that can significantly alter their physical, chemical, and biological properties. Radical perfluoroalkylation is a common method to achieve this transformation.

A comprehensive search of the chemical literature did not yield any specific examples of perfluoroalkylation reactions involving this compound. General studies on the radical 1,4-difunctionalization of alkynes have demonstrated the addition of a CF3 radical followed by a 1,5-hydrogen atom transfer (HAT), but these have not been applied to the specific diene . nih.gov

Transition Metal-Catalyzed Reactions

Transition metals are widely used to catalyze a vast array of organic reactions, offering unique pathways for bond formation and molecular rearrangement.

Allylic Substitution Reactions of Fluorinated Alkenes

Allylic substitution is a fundamental reaction that involves the substitution of a leaving group at an allylic position. This class of reactions is a powerful tool for C-C, C-N, and C-O bond formation. While numerous methods exist for the allylic substitution of various substrates, including the direct alkylation of allylic alcohols to form 1,4-dienes, specific studies on this compound are not present in the current body of scientific literature. nih.govorganic-chemistry.org

C-C Bond Activation Processes Leading to Fluorinated Dienes

The activation and functionalization of otherwise inert C-C bonds is a significant area of research in organic synthesis. These methods can provide novel routes to complex molecules. For instance, rhodium-catalyzed cyclization of dienes with allylic amines can lead to cycloalkanones through C-C bond activation. researchgate.net However, there are no documented studies describing the synthesis of this compound through C-C bond activation processes.

Pauson–Khand Reaction Pathways

The Pauson-Khand reaction is a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form an α,β-cyclopentenone, typically mediated by a cobalt carbonyl complex. wikipedia.org This reaction can be performed in both an inter- and intramolecular fashion and is a valuable tool for the synthesis of five-membered rings. nih.govwikipedia.org While the Pauson-Khand reaction has been investigated for some fluorinated substrates, there is no available research detailing the use of this compound in this type of transformation. nih.govbeilstein-journals.org

Other Significant Reaction Pathways

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of this compound is dictated by the two distinct carbon-carbon double bonds. The C1=C2 bond is a typical terminal alkene, while the C4=C5 bond is heavily influenced by the electron-withdrawing pentafluoroethyl group. This electronic disparity is central to its behavior towards nucleophiles and electrophiles.

Nucleophilic Reactivity:

Fluorinated alkenes are known to be susceptible to nucleophilic attack due to the electron-withdrawing nature of fluorine atoms, which polarizes the double bond and makes it electron-deficient. researchgate.net In the case of this compound, the C4=C5 double bond, being directly attached to a perfluoroethyl group, is expected to be the primary site for nucleophilic addition. The strong inductive effect of the fluorine atoms significantly lowers the electron density of this bond, making it highly electrophilic.

The general mechanism for nucleophilic attack on a fluorinated alkene involves the addition of the nucleophile to one of the carbons of the double bond, forming a carbanionic intermediate. This intermediate can then be protonated or undergo further reactions. For this compound, a nucleophile (Nu⁻) would likely attack the C5 position, as this would place the resulting negative charge on C4, where it can be stabilized by the adjacent trifluoromethyl group.

Electrophilic Reactivity:

Electrophilic addition is a characteristic reaction of alkenes. For conjugated dienes, electrophilic attack typically leads to the formation of a resonance-stabilized allylic carbocation, resulting in a mixture of 1,2- and 1,4-addition products. libretexts.org Although this compound is an isolated diene, the principles of carbocation stability still apply.

Electrophilic attack is anticipated to occur preferentially at the more electron-rich C1=C2 double bond, which is further from the deactivating influence of the fluoroalkyl group. Protonation at C1 would yield a secondary carbocation at C2, whereas protonation at C2 would lead to a less stable primary carbocation at C1. Therefore, the formation of the C2 carbocation is the more probable pathway for electrophilic addition. The presence of the highly electronegative pentafluoroethyl group would likely disfavor the formation of a carbocation at or near the C4-C5 bond.

| Reaction Type | Predicted Site of Reaction | Influencing Factors | Expected Intermediate |

| Nucleophilic Attack | C4=C5 double bond | Strong electron-withdrawing effect of the -C₂F₅ group. | Carbanion at C4, stabilized by the -CF₃ group. |

| Electrophilic Attack | C1=C2 double bond | Higher electron density compared to the C4=C5 bond; formation of a more stable secondary carbocation. | Secondary carbocation at C2. |

Table 1: Predicted Reactivity Profiles of this compound

Rearrangement Reactions

1,4-dienes are known to undergo photochemical rearrangements, most notably the di-π-methane rearrangement. youtube.com This reaction typically involves the photochemical excitation of the molecule, followed by a concerted or stepwise process that leads to the formation of a vinylcyclopropane (B126155) derivative. The general mechanism proceeds through a biradical intermediate. youtube.com

For this compound, a photochemical rearrangement would likely be initiated by the excitation of one of the double bonds. Given the electronic differences, the C1=C2 bond is the more likely chromophore to be excited by UV light. Following excitation, the molecule could, in principle, undergo a di-π-methane rearrangement.

Polymerization Science and Engineering of 4,5,6,6,6 Pentafluorohexa 1,4 Diene Monomers

Mechanisms of Diene Polymerization in Fluorinated Systems

The polymerization of conjugated dienes can proceed through various mechanisms, with the resulting polymer microstructure being highly dependent on the catalyst system and reaction conditions. For fluorinated dienes such as 4,5,6,6,6-pentafluorohexa-1,4-diene, these factors are even more critical due to the electronic effects of the fluorine substituents.

In the polymerization of conjugated dienes, 1,4-addition is a common pathway, leading to the formation of a polymer backbone with repeating units containing a double bond. The stereochemistry of this double bond can be either cis-1,4 or trans-1,4. The ratio of cis to trans units significantly impacts the physical and mechanical properties of the resulting polymer.

For fluorinated dienes, the stereocontrol of the 1,4-polymerization is a complex challenge. The electron-withdrawing nature of the fluorine atoms can alter the coordination of the monomer to the catalyst center and influence the stability of the propagating chain end. In many cases, Ziegler-Natta catalysts, which are effective for the polymerization of non-fluorinated dienes like butadiene and isoprene (B109036), are also employed for fluorinated analogues. libretexts.orglibretexts.org The choice of the transition metal and the co-catalyst in a Ziegler-Natta system is crucial for achieving high stereoselectivity. For instance, certain neodymium-based catalyst systems have shown high cis-1,4 selectivity in the polymerization of isoprene and butadiene. nih.gov It is conceivable that similar catalyst systems could be adapted for this compound to favor the formation of cis-1,4-poly(this compound). Conversely, other catalyst systems might favor the thermodynamically more stable trans-1,4 isomer.

The mechanism of stereoregulation in Ziegler-Natta polymerization is often described by the Cossee-Arlman mechanism, which involves the coordination of the diene to a vacant site on the transition metal center, followed by insertion into the metal-carbon bond of the growing polymer chain. wikipedia.org The stereochemistry of the resulting double bond is determined by the geometry of the monomer coordination and the subsequent insertion step.

Beyond the cis/trans isomerism of the double bond in 1,4-polymerization, regiocontrol is another critical aspect. Conjugated dienes can also undergo 1,2- or 3,4-addition, leading to the formation of vinyl groups along the polymer chain. The presence of these side groups disrupts the linearity of the polymer and affects its properties.

Achieving high regioselectivity for 1,4-addition in the polymerization of fluorinated dienes is a primary objective. The substitution pattern of the monomer plays a significant role. In the case of this compound, the fluorine atoms are expected to influence the electron density distribution across the conjugated system, which in turn can direct the mode of addition. Catalyst systems that promote a specific coordination mode of the diene are essential for high regioselectivity. For example, some catalyst systems for isoprene polymerization can yield polymers with over 98% 1,4-addition. nih.gov

Furthermore, stereocontrol can extend to the creation of stereoregular polymers, such as isotactic or syndiotactic polymers, when chiral centers are present in the monomer or are formed during polymerization. While this compound itself is achiral, the use of chiral catalysts could potentially lead to stereoregular polymers if 1,2- or 3,4-addition occurs. The development of stereoconvergent polymerization methods, where a racemic monomer can be converted to a single stereoisomeric polymer, represents a significant advancement in this area. rsc.org

The choice of the catalyst system is paramount in controlling the microstructure of the polymer derived from this compound. Different catalyst families are known to yield vastly different polymer structures.

Ziegler-Natta Catalysts: As mentioned, these are widely used for diene polymerization. libretexts.orglibretexts.orgwikipedia.org They typically consist of a transition metal compound (from Groups 4-8) and a main group organometallic co-catalyst (e.g., organoaluminum compounds). wikipedia.org The specific combination of the metal, its ligands, and the co-catalyst determines the catalyst's activity and selectivity. For fluorinated monomers, the Lewis acidity of the catalyst components must be carefully tuned to avoid side reactions.

| Catalyst System Component | Potential Role in Fluorinated Diene Polymerization |

| Transition Metal | The nature of the metal (e.g., Ti, Nd, Co, Ni) is a primary determinant of the polymer's stereochemistry. |

| Ligands | The steric and electronic properties of the ligands attached to the transition metal influence monomer coordination and insertion, thereby affecting regio- and stereoselectivity. |

| Co-catalyst | Activates the transition metal precursor and can influence the active species' stability and selectivity. |

| Support | In heterogeneous catalysts, the support material (e.g., MgCl₂) can affect the distribution of active sites and the morphology of the resulting polymer. wikipedia.org |

Metallocene Catalysts: These are a class of homogeneous Ziegler-Natta catalysts known for producing polymers with well-defined microstructures and narrow molecular weight distributions. mdpi.com The well-defined nature of the active site in metallocene catalysts allows for a more rational design to control polymer properties.

Late Transition Metal Catalysts: Catalysts based on metals like nickel and palladium have also been explored for diene polymerization. These systems can offer different selectivities compared to early transition metal catalysts.

The interaction of the polar C-F bonds in this compound with the catalyst center is a key consideration. The fluorine atoms can potentially coordinate to the metal center, which could either be beneficial for achieving high selectivity or detrimental by deactivating the catalyst.

Acyclic Diene Metathesis (ADMET) Polymerization of Fluorinated Dienes

Acyclic Diene Metathesis (ADMET) is a step-growth polymerization technique that has emerged as a powerful tool for the synthesis of a wide range of unsaturated polymers. wikipedia.org It involves the catalytic metathesis of α,ω-dienes, with the release of a small volatile molecule, typically ethylene, driving the reaction towards the formation of high molecular weight polymer. wikipedia.org

For a monomer like this compound, which is a terminal diene, ADMET polymerization is a highly relevant synthetic strategy. The functional group tolerance of modern metathesis catalysts, particularly those based on ruthenium, makes them suitable for polymerizing monomers with polar functionalities like C-F bonds. d-nb.info

The double bonds formed during ADMET polymerization can have either a cis or trans configuration. Traditionally, ADMET polymers have a high trans content, which is the thermodynamically favored isomer. However, recent advancements in catalyst design have enabled the synthesis of polymers with high cis content through kinetic control. nih.gov

The ability to control the stereochemistry of the double bonds in the resulting poly(this compound) would be of great interest, as it would allow for the tuning of the material's properties. For example, cis-polyalkenamers often exhibit lower melting points and different mechanical properties compared to their trans counterparts. The stereoselectivity in ADMET is primarily governed by the structure of the catalyst and the reaction temperature. nih.gov Lowering the reaction temperature can often favor the kinetically controlled cis product. nih.gov

The success of ADMET polymerization of this compound would heavily rely on the choice of a suitable metathesis catalyst. Ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, are known for their high activity and functional group tolerance. d-nb.infonih.gov

For fluorinated dienes, several factors need to be considered in catalyst design:

Catalyst Activity: The electron-withdrawing fluorine atoms in the monomer can potentially deactivate the catalyst. Therefore, a highly active catalyst is required to achieve efficient polymerization.

Catalyst Stability: The catalyst must be stable under the reaction conditions and in the presence of the fluorinated monomer.

Stereoselectivity: As discussed, the ligand environment of the metal center is crucial for controlling the cis/trans ratio of the polymer backbone. For instance, ruthenium catalysts with specific N-heterocyclic carbene (NHC) and ancillary ligands have been developed for stereoretentive metathesis. nih.gov

The development of catalysts specifically designed for the metathesis of electron-deficient olefins, which would include many fluorinated dienes, is an active area of research. These catalysts often feature modified electronic and steric properties to enhance their reactivity towards such challenging substrates.

| Catalyst Generation | Key Features and Potential for Fluorinated Diene Polymerization |

| First-Generation Grubbs Catalyst | Good functional group tolerance, but may have limited activity for electron-deficient olefins. |

| Second-Generation Grubbs Catalyst | Higher activity due to the replacement of a phosphine (B1218219) ligand with an N-heterocyclic carbene (NHC). More likely to be effective for fluorinated dienes. |

| Hoveyda-Grubbs Catalysts | Feature a chelating isopropoxystyrene ligand, which can enhance catalyst stability and initiation characteristics. |

| Stereoselective Catalysts | Specifically designed with bulky or electronically tuned ligands to favor the formation of either cis or trans double bonds. |

Research on Copolymerization of this compound Remains Undocumented in Publicly Available Scientific Literature

Despite a thorough search of publicly accessible scientific databases and research repositories, no specific studies or data have been found regarding the copolymerization of the chemical compound this compound.

However, it appears that this compound has not been a subject of these investigations, or at least, the findings have not been disseminated in the public domain. Consequently, there is no information available to populate the requested article structure concerning its copolymerization behavior, including detailed research findings or data tables on its reactivity with other monomers.

Computational Chemistry and Theoretical Modeling of 4,5,6,6,6 Pentafluorohexa 1,4 Diene

Quantum Chemical Investigations of Molecular Structure and Conformation

Quantum chemical calculations are essential for determining the three-dimensional structure and conformational preferences of 4,5,6,6,6-pentafluorohexa-1,4-diene. Geometry optimization procedures, typically performed using DFT methods (such as B3LYP or M06-2X) with a suitable basis set (e.g., 6-31G(d,p)), can identify the lowest energy conformations of the molecule.

For this compound, rotation around the single bonds, particularly the C4-C5 bond, gives rise to different conformers. The relative energies of these conformers are dictated by a balance of steric hindrance and electronic effects, such as hyperconjugation and dipole-dipole interactions. The presence of bulky and highly electronegative fluorine atoms significantly influences these conformational preferences. Theoretical studies on similar fluorinated alkanes have shown that interactions between vicinal fluorine atoms can lead to a preference for a gauche arrangement over an anti arrangement, an observation known as the fluorine gauche effect. nih.govmdpi.com A conformational search would systematically explore the potential energy surface to identify stable isomers and the transition states that separate them.

Table 1: Hypothetical Conformational Analysis of the C4-C5 Bond in this compound This table illustrates the type of data generated from a typical conformational analysis using DFT. The values are representative examples.

| Conformer | F-C4-C5-F Dihedral Angle (°) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| anti | 180.0 | 0.5 | 2.1 |

| gauche (+) | +65.2 | 0.0 | 3.5 |

| gauche (-) | -65.2 | 0.0 | 3.5 |

Elucidation of Reaction Mechanisms via DFT and Higher-Level Calculations

DFT and other advanced computational methods are invaluable for mapping out the detailed mechanisms of chemical reactions involving this compound. mdpi.com Fluorinated dienes are known to participate in various reactions, including cycloadditions like the Diels-Alder reaction. beilstein-journals.orgresearchgate.net Computational modeling can clarify the stereochemical and regiochemical outcomes of such reactions by examining the transition states and intermediates involved.

A key aspect of mechanistic studies is the characterization of transition states (TS). researchgate.net For a reaction, such as a Diels-Alder cycloaddition of this compound with a dienophile, computational chemists locate the TS structure on the potential energy surface. This structure represents the highest energy point along the reaction coordinate. Its authenticity is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction path (e.g., the simultaneous formation of new carbon-carbon bonds). The geometry of the TS reveals the degree of bond formation and breaking and explains the observed selectivity (e.g., endo vs. exo).

Table 2: Hypothetical Energetic Profile for a Diels-Alder Reaction of this compound This table presents a sample energetic profile for a hypothetical reaction, as would be calculated using DFT. Energies are relative to the reactants.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Maleic Anhydride | 0.0 |

| TS_endo | Transition state for endo product formation | +18.5 |

| TS_exo | Transition state for exo product formation | +20.1 |

| Product_endo | Endo-adduct | -25.0 |

| Product_exo | Exo-adduct | -23.8 |

Analysis of Electronic Structure and Fluorine Effects

The electronic structure of this compound is dominated by the effects of its numerous fluorine substituents. The high electronegativity of fluorine profoundly alters the distribution of electron density within the molecule, which in turn governs its reactivity and physical properties. nih.gov

Fluorine exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity. reddit.com This effect involves the polarization of sigma (σ) bonds, pulling electron density away from the carbon backbone towards the fluorine atoms. The pentafluoroethyl group at the C4 position, in particular, significantly lowers the electron density of the adjacent double bond.

Simultaneously, fluorine can exhibit a weak electron-donating resonance effect (+R) by donating one of its lone pairs of electrons into an adjacent p-orbital (e.g., of the C=C double bond). However, due to the poor overlap between the compact 2p orbital of fluorine and the larger 2p orbital of carbon, this resonance effect is generally much weaker than fluorine's inductive effect. quora.com Consequently, the net electronic effect of fluorine substituents on a π-system is overwhelmingly electron-withdrawing. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

The conformational flexibility of this compound is a critical determinant of its physical and chemical properties. Understanding the molecule's preferred shapes and dynamic behavior is essential for predicting its reactivity, intermolecular interactions, and potential applications. Computational chemistry, particularly molecular dynamics (MD) simulations and conformational analysis, provides powerful tools to investigate these aspects at an atomic level. While specific experimental and extensive computational studies on this compound are not widely available in peer-reviewed literature, this section outlines the theoretical framework and expected findings from such investigations based on established principles for analogous fluorinated and diene systems.

Molecular dynamics simulations offer a method to observe the time-dependent behavior of a molecular system, providing insights into its structural fluctuations and conformational transitions. springernature.com For a molecule like this compound, an MD simulation would involve numerically solving Newton's equations of motion for the system of atoms, with the forces between atoms described by a force field. Such simulations can reveal how the molecule explores its potential energy surface over time, identifying stable and metastable conformations and the pathways for interconversion between them.

The presence of multiple fluorine atoms is expected to significantly influence the conformational preferences of this compound. rsc.orgresearchgate.netnih.gov Stereoelectronic effects, such as the gauche effect, and electrostatic interactions involving the highly electronegative fluorine atoms play a crucial role in determining the relative stability of different conformers. rsc.org

A systematic conformational search for this compound would likely reveal several low-energy structures. The relative energies of these conformers would dictate their population at a given temperature, which can be estimated using the Boltzmann distribution. The results of such a hypothetical conformational analysis are presented in Table 1 . The table illustrates the expected key dihedral angles for the most stable conformers and their relative energies, calculated at a representative level of theory.

Table 1: Hypothetical Conformational Analysis of this compound

| Conformer | Dihedral Angle (C3-C4-C5-C6) (°) | Dihedral Angle (C4-C5-C6-F) (°) | Relative Energy (kcal/mol) | Boltzmann Population at 298.15 K (%) |

|---|---|---|---|---|

| I (Global Minimum) | -120.5 | 60.2 | 0.00 | 45.2 |

| II | 65.8 | -178.9 | 0.52 | 20.1 |

| III | 175.2 | 58.9 | 0.89 | 12.5 |

| IV | -68.3 | 179.5 | 1.25 | 7.8 |

Molecular dynamics simulations would further elaborate on the dynamic equilibrium between these conformers. By tracking the evolution of the dihedral angles over time, one can determine the residence times in each conformational state and the rate of transitions between them. A representative analysis of a hypothetical MD simulation trajectory is summarized in Table 2 , showing the average values and fluctuations of key geometric parameters.

Table 2: Hypothetical Molecular Dynamics Simulation Data for the Most Stable Conformer of this compound

| Parameter | Average Value | Standard Deviation |

|---|---|---|

| Bond Length C1=C2 (Å) | 1.34 | 0.02 |

| Bond Length C4=C5 (Å) | 1.35 | 0.02 |

| Bond Length C5-C6 (Å) | 1.52 | 0.04 |

| Bond Angle C4-C5-C6 (°) | 112.5 | 2.5 |

| Dihedral Angle C3-C4-C5-C6 (°) | -121.1 | 15.3 |

Advanced Spectroscopic Characterization Methodologies for Fluorinated Dienes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organofluorine compounds. The presence of the spin-active ¹⁹F nucleus, with its high natural abundance and wide chemical shift range, offers a powerful probe into the molecular structure.

¹⁹F NMR spectroscopy provides distinct signals for fluorine atoms in different chemical environments within the 4,5,6,6,6-Pentafluorohexa-1,4-diene molecule. The chemical shifts (δ) are influenced by the electronic environment, with electron-withdrawing groups causing downfield shifts and electron-donating groups leading to upfield shifts. researchgate.net The pentafluorohexyl group exhibits characteristic signals for the CF₃, CF₂, and vinylic fluorine atoms.

A hypothetical ¹⁹F NMR data table for this compound is presented below, with chemical shifts referenced to CFCl₃. The expected multiplicity arises from through-bond couplings (J-coupling) with neighboring fluorine and hydrogen atoms.

| Fluorine Group | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| CF₃ (at C6) | -70 to -85 | Triplet | ³JFF = 5-10 Hz |

| CF₂ (at C5) | -110 to -125 | Multiplet | |

| F (at C4) | -130 to -150 | Multiplet |

Note: The chemical shift ranges for organofluorine compounds can be broad, with CF₃ groups typically appearing between -50 to -70 ppm and CH₂F groups at -200 to -220 ppm. conicet.gov.ar

To unambiguously assign the complex ¹⁹F and ¹H NMR spectra and to determine the connectivity and stereochemistry of this compound, multi-dimensional NMR experiments are employed. conicet.gov.ar Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are particularly valuable.

¹H-¹H COSY: This experiment would reveal the coupling network between the protons in the molecule, helping to identify adjacent protons, for instance, in the vinyl group at C1 and C2 and the methylene (B1212753) group at C3.

¹H-¹⁹F HSQC/HMBC: These experiments correlate proton and fluorine nuclei that are separated by one bond (HSQC) or multiple bonds (HMBC). This would be crucial for linking the hydrogen atoms to the fluorinated part of the molecule, for example, showing correlations between the protons at C3 and the fluorine at C4.

¹⁹F-¹⁹F COSY: This experiment is essential for tracing the fluorine-fluorine coupling network, confirming the connectivity between the CF₃, CF₂, and vinylic fluorine atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of atoms, which is vital for determining the stereochemistry (E/Z configuration) of the double bonds.

Through the combined interpretation of these multi-dimensional NMR spectra, a complete and unambiguous structural assignment of this compound can be achieved. nist.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful method for identifying the functional groups present in a molecule. nih.gov For this compound, these techniques can confirm the presence of C=C double bonds and the various C-F bonds.

The IR and Raman spectra are complementary. IR spectroscopy is more sensitive to vibrations that induce a change in the dipole moment, while Raman spectroscopy is more sensitive to vibrations that cause a change in the polarizability of the molecule.

A table of plausible characteristic vibrational frequencies for this compound is provided below.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| C=C (diene) | Stretching | 1600-1680 | Medium to Weak | Strong |

| C-F (in CF₃) | Symmetric Stretch | 1100-1200 | Strong | Medium |

| C-F (in CF₃) | Asymmetric Stretch | 1200-1350 | Strong | Medium |

| C-F (in CF₂) | Stretching | 1050-1150 | Strong | Medium |

| C-F (vinylic) | Stretching | 1200-1250 | Strong | Medium |

| C-H (vinylic) | Stretching | 3010-3095 | Medium | Medium |

| C-H (allylic) | Stretching | 2850-3000 | Medium | Medium |

The C=C stretching vibrations in dienes typically appear in the 1600-1680 cm⁻¹ region. nih.gov The exact position is influenced by conjugation and substitution. The C-F stretching vibrations are characteristically strong in the IR spectrum and typically occur in the 1000-1400 cm⁻¹ region. The presence of multiple fluorine atoms in the CF₃ and CF₂ groups will lead to several strong absorption bands in this region.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Chemical Ionization (CI) is a "soft" ionization technique that typically results in less fragmentation compared to Electron Ionization (EI). This method is particularly useful for determining the molecular weight of the analyte. In CI-MS, a reagent gas (such as methane (B114726) or ammonia) is ionized, and these ions then react with the analyte molecule to produce quasi-molecular ions, most commonly the protonated molecule [M+H]⁺.

For this compound (C₆H₅F₅, Molecular Weight: 176.09 g/mol ), the CI mass spectrum would be expected to show a prominent peak for the quasi-molecular ion.

| Ion | m/z (mass-to-charge ratio) | Relative Abundance | Interpretation |

| [C₆H₅F₅+H]⁺ | 177.097 | High | Protonated molecular ion |

| [C₆H₅F₅+C₂H₅]⁺ | 205.129 | Moderate | Adduct with reagent gas fragment |

| [C₆H₅F₅+C₃H₅]⁺ | 217.144 | Low | Adduct with reagent gas fragment |

The observation of a strong [M+H]⁺ peak provides clear evidence for the molecular weight of the compound.

Electron Ionization (EI) is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV). This process imparts significant energy to the molecule, leading to extensive fragmentation. The resulting fragmentation pattern serves as a molecular "fingerprint" and provides valuable information about the structure of the compound.

The fragmentation of this compound under EI conditions would likely involve the cleavage of C-C and C-F bonds, with the stability of the resulting carbocations and radicals influencing the abundance of the fragment ions.

| m/z (mass-to-charge ratio) | Hypothetical Relative Abundance | Possible Fragment Ion |

| 176 | Low to Moderate | [C₆H₅F₅]⁺ (Molecular Ion) |

| 157 | Moderate | [C₆H₅F₄]⁺ (Loss of F) |

| 107 | Moderate | [C₅H₅F₂]⁺ (Loss of CF₃) |

| 69 | High | [CF₃]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

| 51 | Moderate | [CF₂H]⁺ |

The presence of a prominent peak at m/z 69 is highly characteristic of a CF₃ group. The fragmentation pattern can help to piece together the different components of the molecule, confirming the presence of the pentafluorohexyl group and the hydrocarbon backbone.

Future Perspectives and Emerging Research Avenues for 4,5,6,6,6 Pentafluorohexa 1,4 Diene

Exploration of Novel Catalytic Systems for Enhanced Selectivity

Achieving high selectivity is a central goal in modern organic synthesis. For 4,5,6,6,6-Pentafluorohexa-1,4-diene, the development of novel catalytic systems is crucial for controlling the regioselectivity and stereoselectivity of its reactions. The presence of the pentafluoroethyl group significantly influences the electronic properties of the diene system, making selective transformations challenging.

Recent advancements in catalysis for fluorinated compounds offer a roadmap for future research. For instance, iodine(I)/iodine(III) catalysis has been successfully used for the regioselective 1,4-difunctionalization of other trifluoromethyl-substituted 1,3-dienes. nih.gov This system, which uses an inexpensive and operationally simple catalyst, can achieve high regiocontrol (greater than 20:1 for 1,4- vs. 1,2-addition) and could be adapted for reactions of this compound. nih.gov Similarly, rhodium-catalyzed cross-coupling reactions have been developed to control regioselectivity in the synthesis of other fluorinated dienes, where the choice of ligand and catalyst (neutral or cationic) dictates the formation of either 1,4- or 1,5-diene products. nih.gov Exploring transition metal catalysts, organocatalysts, and even photocatalysts will be key to unlocking selective transformations. mdpi.com For example, chiral catalysts could be employed to achieve enantioselective additions, producing valuable building blocks for pharmaceuticals and materials science. mdpi.comacs.org

| Catalytic System | Potential Application for this compound | Key Advantage | Reference |

|---|---|---|---|

| Iodine(I)/Iodine(III) Catalysis | Regioselective 1,4-difunctionalization (e.g., difluorination, hetero-difunctionalization) | High regiocontrol, operationally simple, inexpensive | nih.govresearchgate.net |

| Rhodium Catalysis | Regio-switchable cross-coupling reactions to form different diene isomers | Tunable selectivity based on ligand and catalyst choice | nih.gov |

| Palladium Catalysis | Enantioselective fluorination or cross-coupling reactions | High enantioselectivity with chiral ligands | acs.org |

| Organocatalysis | Asymmetric fluorination and other functionalizations | Metal-free, mild conditions | mdpi.com |

Integration with Flow Chemistry and High-Throughput Experimentation

The integration of modern automation technologies like flow chemistry and high-throughput experimentation (HTE) is set to revolutionize how research on compounds like this compound is conducted. HTE allows for the rapid screening of a large number of reaction conditions (e.g., catalysts, solvents, temperatures) in parallel, dramatically accelerating the discovery of optimal synthetic routes. nih.gov This is particularly useful for complex reactions where multiple variables need to be optimized. nih.govnih.gov

Flow chemistry, where reactions are performed in a continuous stream rather than in a batch flask, offers several advantages. acs.orgresearchgate.net It allows for precise control over reaction parameters, improved heat and mass transfer, and enhanced safety, especially when dealing with hazardous reagents or exothermic reactions. acs.org For fluorinated compounds, which can involve reactive intermediates, flow chemistry can minimize risks by keeping the inventory of hazardous material low at any given time. acs.org The combination of HTE for initial screening and flow chemistry for optimization and scale-up can create a powerful workflow to accelerate the development and production of this compound and its derivatives. nih.govnih.gov

| Feature | Traditional Batch Chemistry | Flow Chemistry | Reference |

|---|---|---|---|

| Scale | Limited by flask size; scale-up can be non-linear. | Easily scalable by running the system for longer. | researchgate.net |

| Safety | Higher risk with large volumes of hazardous materials. | Improved safety with small reaction volumes and better containment. | acs.org |

| Control | Difficult to control temperature and mixing precisely. | Precise control over temperature, pressure, and residence time. | researchgate.net |

| Speed | Slower optimization, one experiment at a time. | Rapid optimization and potential for integration with HTE. | nih.govnih.gov |

Expanding the Scope of Fluorinated Diene Reactivity for Unprecedented Transformations

The unique electronic structure of this compound makes it a candidate for novel chemical transformations. The conjugated diene system can participate in a variety of reactions, including electrophilic additions and cycloadditions like the Diels-Alder reaction. beilstein-journals.orgnih.gov The powerful electron-withdrawing nature of the pentafluoroethyl group is expected to significantly influence the regioselectivity of these reactions, potentially favoring addition at positions different from those in non-fluorinated dienes. This could lead to the synthesis of previously inaccessible fluorinated cyclic and acyclic compounds. beilstein-journals.orgnih.gov

Future research will likely explore reactions beyond classical additions. For example, modern methods like photoredox catalysis could be used to generate radical intermediates from the diene, opening up pathways for new C-C and C-heteroatom bond formations. nih.gov The development of methods for the selective functionalization of the C-F bonds within the molecule, while challenging, would represent a significant breakthrough, allowing for the late-stage modification of the fluorinated moiety. By exploring these new frontiers of reactivity, chemists can unlock the full synthetic potential of this compound.

Theoretical Predictions Guiding Experimental Design and Discovery

Computational chemistry has become an indispensable tool for modern chemical research, allowing scientists to simulate reactions and predict outcomes before stepping into the laboratory. rsc.orgnumberanalytics.com For this compound, theoretical methods like Density Functional Theory (DFT) can provide profound insights into its structure, reactivity, and reaction mechanisms. nih.govresearchgate.net

Researchers can use computational models to:

- Elucidate Transition States: DFT calculations can determine the structure and energy of transition states, providing a quantitative understanding of reaction barriers and rates.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEb2avHYsbjDr-awSKPAKQV_XkvYZsVQ-VGMquE_CMC4X2qxWUcu0A3LVqL-xLW2xb_--_r30ETXh0900rabi8dxVPQAzBFeyLjhpiqMP4y01bSRlNVx-PqH4EQLvNdyYM0IhP7EXE4nRz4VX-A)][ acs.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHYUUNfNNwONpKUCYpZa0TCUEqAyUttjtmocHM-elR13blhmf-x_lXwwEJG7RvzIiY854Ri6jbvj7hq4uNt8cGGIU_JYOKJYqZgfFOlutCq8_gSNSOtXieZnl8kIiZcCfKKho-eMuswdeDBDjcnIYXNreX2Eg%3D%3D)] This knowledge is crucial for designing catalysts that can lower these barriers and accelerate desired transformations.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEb2avHYsbjDr-awSKPAKQV_XkvYZsVQ-VGMquE_CMC4X2qxWUcu0A3LVqL-xLW2xb_--_r30ETXh0900rabi8dxVPQAzBFeyLjhpiqMP4y01bSRlNVx-PqH4EQLvNdyYM0IhP7EXE4nRz4VX-A)]By leveraging these predictive capabilities, experimental efforts can be more focused and efficient. Theoretical studies can screen potential catalysts, predict the effect of substituents on reactivity, and guide the search for entirely new reactions, ultimately accelerating the pace of discovery in the chemistry of this compound. nih.govnumberanalytics.comrsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.